molecular formula C6H5ClN2O2 B6153428 6-chloro-5-methylpyridazine-3-carboxylic acid CAS No. 1211516-60-7

6-chloro-5-methylpyridazine-3-carboxylic acid

Cat. No. B6153428
CAS RN: 1211516-60-7
M. Wt: 172.6
InChI Key:
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Description

The compound “6-chloro-5-methylpyridazine-3-carboxylic acid” likely belongs to the class of organic compounds known as pyridazines and derivatives . Pyridazines are compounds containing a pyridazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 2) and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “6-chloro-5-methylpyridazine-3-carboxylic acid” are not available, similar compounds such as 3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides . This might be a potential synthetic route for the compound of interest.


Molecular Structure Analysis

The molecular structure of “6-chloro-5-methylpyridazine-3-carboxylic acid” would likely consist of a pyridazine ring with a chlorine atom substituted at the 6th position, a methyl group at the 5th position, and a carboxylic acid group at the 3rd position .


Chemical Reactions Analysis

Again, while specific reactions for “6-chloro-5-methylpyridazine-3-carboxylic acid” are not available, similar compounds such as 3-Chloro-6-methylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides .

Mechanism of Action

The mechanism of action would depend on the specific application of “6-chloro-5-methylpyridazine-3-carboxylic acid”. For instance, 3-Chloro-6-methylpyridazine can be used in the synthesis of a p38MAP kinase inhibitor with therapeutic potential in the treatment of autoimmune and inflammatory diseases .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-methylpyridazine-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-dichloropyridazine", "methylamine", "sodium hydroxide", "chloroacetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "copper(II) sulfate pentahydrate", "sodium bicarbonate", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,3-dichloropyridazine is reacted with methylamine in the presence of sodium hydroxide to form 2-chloro-5-methylpyridazine.", "Step 2: 2-chloro-5-methylpyridazine is then reacted with chloroacetic acid in the presence of sodium hydroxide to form 6-chloro-5-methylpyridazine-2-carboxylic acid.", "Step 3: The carboxylic acid group in 6-chloro-5-methylpyridazine-2-carboxylic acid is then converted to a diazonium salt by reacting it with sodium nitrite and sulfuric acid.", "Step 4: The diazonium salt is then coupled with sodium nitrate in the presence of copper(II) sulfate pentahydrate to form 6-chloro-5-methylpyridazine-3-nitrocarboxylic acid.", "Step 5: Reduction of the nitro group in 6-chloro-5-methylpyridazine-3-nitrocarboxylic acid is carried out using sodium bicarbonate and hydrogen gas to form 6-chloro-5-methylpyridazine-3-carboxylic acid.", "Step 6: The final product is purified by recrystallization from water and drying in a vacuum oven." ] }

CAS RN

1211516-60-7

Product Name

6-chloro-5-methylpyridazine-3-carboxylic acid

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.6

Purity

95

Origin of Product

United States

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